![molecular formula C7H7N5O B13665915 [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a pyrazine ring fused with a triazole ring, connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with formic acid, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Pyrazin-2-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Pyrazin-2-yl-1H-1,2,4-triazole-3-ylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The triazole ring is known for its bioactivity, making this compound a valuable scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its application in material science is driven by its stability and versatility.
作用机制
The mechanism of action of [5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The triazole ring is particularly effective in forming hydrogen bonds and π-π interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler analog with similar bioactivity.
Pyrazin-2-ylmethanol: Lacks the triazole ring but shares the pyrazine and methanol groups.
1,2,4-Triazolo[1,5-a]pyridine: Another fused heterocyclic compound with different ring fusion.
Uniqueness
[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol is unique due to the combination of the pyrazine and triazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
属性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C7H7N5O/c13-4-6-10-7(12-11-6)5-3-8-1-2-9-5/h1-3,13H,4H2,(H,10,11,12) |
InChI 键 |
IIIPVDYNDYPEMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


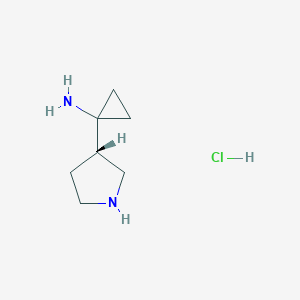


![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

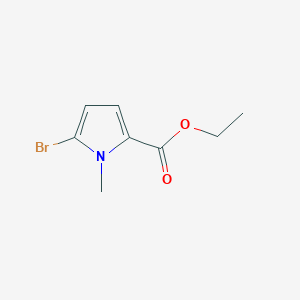
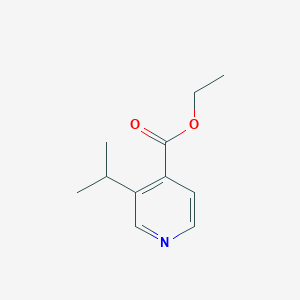
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
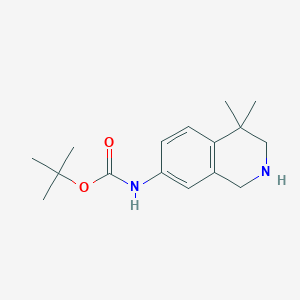
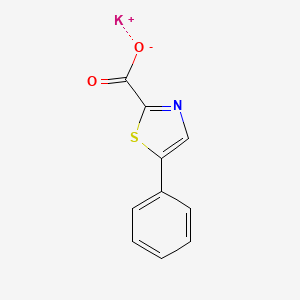
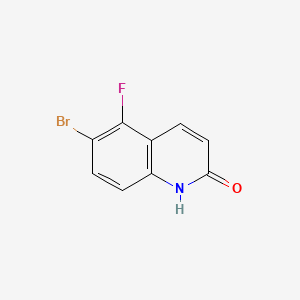
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
